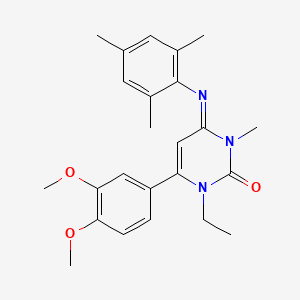![molecular formula C14H16N2O4S B1219981 ETHYL 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE](/img/structure/B1219981.png)
ETHYL 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzimidazole ring, an ethoxy group, and a thioester linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE typically involves multiple steps, starting with the preparation of the benzimidazole core This can be achieved through the condensation of o-phenylenediamine with formic acid or its derivativesCommon reagents used in these reactions include ethyl chloroformate, thioglycolic acid, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioester linkage to a thiol group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of benzimidazole derivatives with different functional groups .
Aplicaciones Científicas De Investigación
ETHYL 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ETHYL 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The thioester linkage and benzimidazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-ethoxy-2-hydroxyacetate: Similar in structure but lacks the benzimidazole ring.
Diethyl 2,2’-azanediyldiacetate: Contains a similar thioester linkage but with different functional groups.
Ethyl 4-(2-ethoxy-2-oxoethyl)thio]butanoate: Shares the ethoxy and thioester groups but has a different core structure.
Uniqueness
ETHYL 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE is unique due to its combination of a benzimidazole ring with an ethoxy group and a thioester linkage. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .
Propiedades
Fórmula molecular |
C14H16N2O4S |
|---|---|
Peso molecular |
308.35 g/mol |
Nombre IUPAC |
ethyl 2-(2-ethoxy-2-oxoethyl)sulfanylbenzimidazole-1-carboxylate |
InChI |
InChI=1S/C14H16N2O4S/c1-3-19-12(17)9-21-13-15-10-7-5-6-8-11(10)16(13)14(18)20-4-2/h5-8H,3-4,9H2,1-2H3 |
Clave InChI |
QFHWKOBKNPQMBR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2N1C(=O)OCC |
SMILES canónico |
CCOC(=O)CSC1=NC2=CC=CC=C2N1C(=O)OCC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[7-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-methoxyacetamide](/img/structure/B1219921.png)







